

In-Depth Technical Guide to 1,3-O-(S)-Benzylidene-D-arabitol

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Compound of Interest

Compound Name: 1,3-O-(S)-Benzylidene-D-arabitol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-O-(S)-Benzylidene-D-arabitol**, a key chiral building block in glycobiology and synthetic organic chemistry. This document details its molecular characteristics, a representative synthetic protocol, and its potential applications in the development of complex carbohydrate-based molecules.

Core Quantitative Data

The physicochemical properties of **1,3-O-(S)-Benzylidene-D-arabitol** are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.



Property	Value	Reference
Molecular Weight	240.25 g/mol	[1]
Chemical Formula	C12H16O5	[1]
CAS Number	80924-06-7	[1]
Physical Form	Powder	[1]
Purity	≥98% (as determined by HPLC)	[1]
Optical Activity	$[\alpha]/D +11.5\pm1.5^{\circ}$ (c = 1 in ethanol)	[1]
Storage Temperature	2-8°C	[1]
SMILES	OCINVALID-LINK [C@H]1OINVALID-LINK c2cccc2	[1]
InChI Key	IENSYSQTQGXKIV- KKOKHZNYSA-N	[1]

Context and Applications in Research

1,3-O-(S)-Benzylidene-D-arabitol is a derivative of D-arabitol, a five-carbon sugar alcohol. The benzylidene group serves as a protecting group for the 1- and 3-hydroxyl moieties of the D-arabitol backbone. This selective protection leaves the hydroxyl groups at the 2, 4, and 5-positions available for further chemical modification. This strategic protection is fundamental in multi-step syntheses of complex carbohydrates and other chiral molecules, preventing unwanted side reactions.

While direct involvement in specific signaling pathways is not extensively documented for this particular protected sugar, its utility lies in the field of glycobiology. Glycobiology studies the structure and function of glycans (complex carbohydrates) and their roles in biological processes such as cell-cell recognition, immune response, and disease pathogenesis[2][3]. Compounds like **1,3-O-(S)-Benzylidene-D-arabitol** are crucial intermediates for synthesizing custom-designed glycans or glycoconjugates that can be used to probe these biological



systems or act as therapeutic agents. For instance, the L-enantiomer, 1,3-O-Benzylidene-L-arabitol, has been noted for its potential cytotoxic effects and its ability to inhibit glycosylation, highlighting the biological relevance of such structures[4].

Experimental Protocols Synthesis of 1,3-O-(S)-Benzylidene-D-arabitol

The following is a representative experimental protocol for the synthesis of **1,3-O-(S)-Benzylidene-D-arabitol** from D-arabitol and benzaldehyde. This procedure is based on established methods for the formation of benzylidene acetals from polyols.

Objective: To synthesize **1,3-O-(S)-Benzylidene-D-arabitol** via acid-catalyzed acetalization of D-arabitol.

Materials:

- D-arabitol
- Benzaldehyde
- Anhydrous N,N-dimethylformamide (DMF)
- p-Toluenesulfonic acid (catalyst)
- Cyclohexane (for azeotropic water removal)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

• A solution of D-arabitol (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.



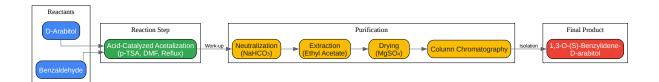
- Benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) are added to the solution.
- Cyclohexane is added to the flask to serve as the azeotropic solvent.
- The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
- The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel using a gradient
 of hexane and ethyl acetate to afford pure 1,3-O-(S)-Benzylidene-D-arabitol as a white
 powder.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured and compared to the literature value.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical role of **1,3-O-(S)-Benzylidene-D-arabitol** in glycobiology research.

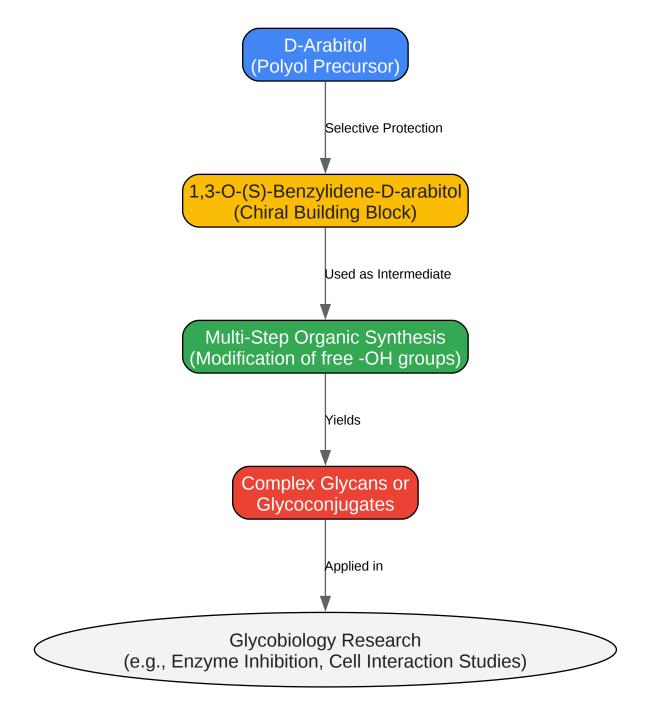




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 $\label{lem:caption:synthetic workflow for $\bf 1,3-O-(S)$-Benzylidene-D-arabitol.}$





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Caption: Role of **1,3-O-(S)-Benzylidene-D-arabitol** in research.

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